Home > Products > Screening Compounds P85888 > 3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5056124
CAS Number:
Molecular Formula: C21H16F3N3O
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-Dichlorophenyl)-2-Phenyl-5-(p-Tolyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound was synthesized and its crystal structure determined. It showed significant inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, demonstrating promising anticancer activity.

3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Phenyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: The crystal structure of this compound was analyzed, revealing four planar systems: three benzene rings and the central pyrazolo[1,5-a]pyrimidine system. The crystal packing is dominated by van der Waals interactions and a Cl⋯Cl interaction.

3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound's crystal structure revealed a nearly planar central pyrazolo[1,5-a]pyrimidine unit. The fluorobenzene and dichlorobenzene rings are rotated out of this plane by varying degrees. Crystal packing is dominated by Cl⋯Cl interactions and van der Waals interactions.

5-(Alkyl/Aryl/Heteroaryl)-2-Methyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

    Compound Description: This series of compounds, featuring different alkyl, aryl, and heteroaryl substituents at position 5, was investigated for their photophysical properties. The compounds exhibited optical absorption and emission properties in both solution and solid state, with absorption in the ultraviolet region and varying fluorescence yields.

2-Methyl-3-Arylazo-6-Phenyl-7-Amino- and 7-Acetamidopyrazolo[1,5-a]pyrimidines

    Compound Description: This series of monoazo disperse dyes, featuring various arylazo substituents at position 3 and either an amino or acetamido group at position 7, was synthesized and evaluated for dyeing performance on polyester. The dyes exhibited deep yellow shades with excellent pick-up, moderate light fastness, and good sublimation fastness.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (TAK-915)

    Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It robustly increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats.

(2S,3S,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate and (2S,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

    Compound Description: These compounds are triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones, synthesized using click chemistry. They were evaluated for their anticancer activity against breast cancer cell lines. The first compound exhibited remarkable activity against the MDA-MB231 cell line, while the second showed notable inhibitory potential against the MCF-7 cell line.

2-Dichloromethyl-7-Methyl-4-(Furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-Dichloromethyl-7-Methyl-4-(Pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: These pyrazolo[1,5-a][1,3,5]triazine derivatives were synthesized and exhibited pronounced dose-dependent vasodilator activity. They are considered promising for the development of new vasodilator drugs.

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound, a cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivative, acts as a corticotropin-releasing factor (CRF) receptor antagonist.

6-(4-Chlorophenyl)-2-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

    Compound Description: This compound was synthesized using a regioselective method and its structure confirmed by X-ray crystallography.

Methyl 7-Arylcarbamoyl-6-Benzoyl-2-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidine-5-Carboxylates

    Compound Description: These compounds, featuring either a 4-chlorophenyl or 4-methoxyphenyl substituent at position 7, are considered valuable precursors for the synthesis of novel heterocyclic systems with potential pharmacological applications.

N-{2-Fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide and N-{2-Chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide

    Compound Description: These pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential therapeutic agents for diseases related to the modulation of the GABAA receptor. They exhibit specific binding affinities and functional activities towards the GABAA receptor. [, ]

6-Arylsubstituted Pyrazolo[1,5-a]pyrimidines

    Compound Description: This class of compounds, featuring aryl substituents at position 6, exhibits diverse biological activities, particularly in medicinal chemistry.

5-Meth­yl-2-Methyl­sulfan­yl-7-Phenyl­pyrazolo[1,5-a]pyrimidine-3-Carbonitrile

    Compound Description: The crystal structure of this compound revealed a planar pyrazolo[1,5-a]pyrimidine ring system and a phenyl ring rotated out of plane.

3-(Arylsulfonyl)-2-(Methylthio)pyrazolo[1,5-a]pyrimidines

    Compound Description: These compounds, containing an arylsulfonyl group at position 3, a methylthio group at position 2, and an amino substituent at position 7, exhibited 5-HT6 receptor antagonist activity.

4,7-Dihydro-2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones

    Compound Description: This class of compounds exhibits anti-inflammatory properties, with 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showing higher activity and a better therapeutic index than phenylbutazone and indomethacin. Structural modifications on the parent compound have been investigated to understand their impact on anti-inflammatory activity.

C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

    Compound Description: These compounds were designed and synthesized as A2A and A3 adenosine receptor antagonists. Structural modifications at the C9 and C2 positions were explored to optimize receptor affinity and selectivity.

3-Amino-2-R-7-(R'-Phenyl)-3H-Thieno[2,3-d]pyrimidine-4-ones

    Compound Description: This series of compounds, featuring various substituents at positions 2 and 7, was synthesized and evaluated for anti-diabetic activity. One compound, 3-amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one, showed promising results in reducing blood glucose, insulin, and lipid levels.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    Compound Description: A series of new pyrazolo[3,4-d]pyrimidin-4-one derivatives was synthesized and evaluated for their anticancer activity. Notably, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one exhibited potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line.

Pyrido[2,3-d]pyrimidines

    Compound Description: Several new pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antifungal activity. Some of the compounds showed significant antifungal effects, suggesting their potential as antifungal agents.

Pyrazolopyridine Derivatives

    Compound Description: These compounds were designed and synthesized with the aim of identifying novel antioxidants. Several of the derivatives exhibited promising antioxidant activities, indicating their potential for protecting against oxidative stress-related diseases.

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189, LDN)

    Compound Description: LDN-193189 is a potent and selective activin receptor-like kinase 3 (ALK3) inhibitor, shown to enhance liver regeneration after partial hepatectomy in mice. It acts by blocking SMAD phosphorylation and modulating factors involved in liver regeneration.

N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)

    Compound Description: DPA-714 is a fluorinated ligand for the translocator protein 18 kDa (TSPO). Its fluorine-18 labeled form is used for in vivo imaging of microglia activation and neuroinflammatory processes with positron emission tomography. A tritium-labeled version, [(3)H]DPA-714, has been developed for high-resolution in vitro and ex vivo autoradiography studies.

Aryltriazoles

    Compound Description: These compounds, featuring a triazole core with various aryl substituents, were designed and synthesized as novel corticotropin-releasing factor-1 (CRF(1)) receptor antagonists. Structure-activity relationship studies revealed the importance of specific stereochemistry and substituents for potent binding affinity to CRF(1) receptors.

Properties

Product Name

3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C21H16F3N3O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H16F3N3O/c1-13-19(15-10-6-7-11-17(15)28-2)20-25-16(14-8-4-3-5-9-14)12-18(21(22,23)24)27(20)26-13/h3-12H,1-2H3

InChI Key

WQVUVSXKFLGQJM-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.